molecular formula C12H16BrNO B1452964 2-bromo-N-(4-methylbenzyl)butanamide CAS No. 1242932-32-6

2-bromo-N-(4-methylbenzyl)butanamide

Cat. No.: B1452964
CAS No.: 1242932-32-6
M. Wt: 270.17 g/mol
InChI Key: JKZYIOVUUVVREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-methylbenzyl)butanamide is an organic compound with the molecular formula C12H16BrNO. It belongs to the class of amides and is characterized by the presence of a bromine atom attached to the butanamide backbone, along with a 4-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-methylbenzyl)butanamide typically involves the bromination of N-(4-methylbenzyl)butanamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(4-methylbenzyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-N-(4-methylbenzyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound can be utilized in the preparation of polymers and advanced materials.

    Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein modifications.

    Industrial Research: Employed in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methylbenzyl)butanamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to modifications in protein structure and function, which can be exploited in drug design and biochemical research .

Comparison with Similar Compounds

  • 2-Bromo-N-(4-methylphenyl)butanamide
  • 2-Bromo-N-(4-methylcyclohexyl)butanamide
  • 2-Bromo-N-(3,4-dimethylphenyl)butanamide

Comparison: 2-Bromo-N-(4-methylbenzyl)butanamide is unique due to the presence of the 4-methylbenzyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds that may have different substituents on the benzyl or butanamide backbone. These differences can influence the compound’s reactivity, solubility, and biological activity .

Properties

IUPAC Name

2-bromo-N-[(4-methylphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZYIOVUUVVREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(4-methylbenzyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(4-methylbenzyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(4-methylbenzyl)butanamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(4-methylbenzyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(4-methylbenzyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(4-methylbenzyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.